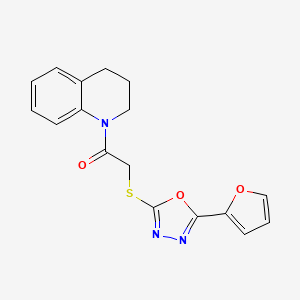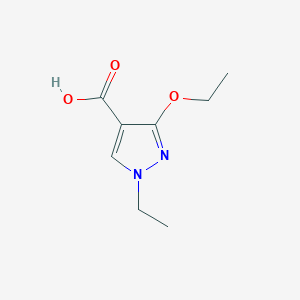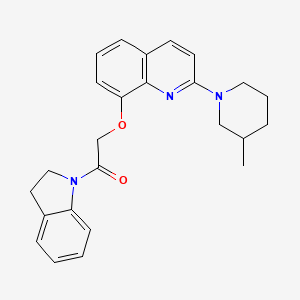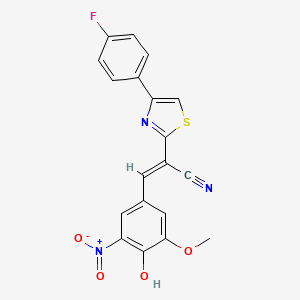
4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves complex reactions that include steps like nucleophilic substitution, cyclization, and sulfonylation. For example, derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide have been synthesized and characterized using techniques such as NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography to determine their conformational features (Zablotskaya et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds reveals significant insights into their biological activity. For instance, a single crystal X-ray study provided detailed information on the conformational features of synthesized derivatives, which are crucial for understanding their interaction with biological targets (Zablotskaya et al., 2013).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing a range of properties such as sedative action, anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds also demonstrate antimicrobial action, underlining their potential as versatile biological agents (Zablotskaya et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are analyzed using various spectroscopic and crystallographic techniques. These properties are essential for determining the compound's suitability for further development into pharmacologically active agents.
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups, stability under various conditions, and the ability to undergo specific reactions, are crucial for tailoring these compounds for specific biological activities. The correlation between structural characteristics and physicochemical parameters with biological results provides valuable insights into designing compounds with desired activities (Zablotskaya et al., 2013).
Scientific Research Applications
Synthesis and Biological Activity
Sulfonamide hybrids have been recognized for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The creation of these hybrids involves combining sulfonamide groups with various organic compounds, leading to a significant diversity in biological activities. For instance, compounds have been synthesized to explore their potential as PI3K inhibitors and anticancer agents, demonstrating promising results in inhibiting cancer cell proliferation and tumor growth in preclinical models (Teng Shao et al., 2014; A. Zablotskaya et al., 2013).
Pharmacological Screening
The synthesis of bioactive molecules containing sulfonamido groups and their screening for antimicrobial, anti-inflammatory, and other pharmacological activities is an active area of research. These studies aim to identify new therapeutic agents based on their biological activity profiles, with some compounds showing significant activity against various microbial and inflammatory conditions (Snehal Patel et al., 2009).
Potential Antipsychotic Agents
Research into heterocyclic carboxamides has explored their potential as antipsychotic agents, with some studies focusing on the synthesis of these compounds and their evaluation in both in vitro and in vivo models. These efforts aim to discover compounds with fewer side effects and improved efficacy for the treatment of psychiatric disorders (M. H. Norman et al., 1996).
properties
IUPAC Name |
4-(3,4,4a,8a-tetrahydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-6-8-20(9-7-18)24-17-33-26(27-24)28-25(30)21-10-12-23(13-11-21)34(31,32)29-15-14-19-4-2-3-5-22(19)16-29/h2-13,17,19,22H,14-16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPFXMOGRMTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5C=CC=CC5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)


![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)
![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)


![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)
